molecular formula C11H11NO2 B131834 Ethyl N-(2-ethynylphenyl)carbamate CAS No. 148550-52-1

Ethyl N-(2-ethynylphenyl)carbamate

Cat. No.: B131834
CAS No.: 148550-52-1
M. Wt: 189.21 g/mol
InChI Key: JIVDSVMOLSICNR-UHFFFAOYSA-N
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Description

Ethyl N-(2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to a carbamate moiety, which is further connected to a 2-ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-ethynylphenyl)carbamate typically involves the reaction of 2-ethynylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-ethynylaniline} + \text{ethyl chloroformate} \rightarrow \text{ethyl (2-ethynylphenyl)carbamate} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for ethyl (2-ethynylphenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(2-ethynylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ethynyl group under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Ethyl N-(2-ethynylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl N-(2-ethynylphenyl)carbamate can be compared with other carbamate derivatives, such as:

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

Uniqueness:

  • The presence of the ethynyl group in ethyl (2-ethynylphenyl)carbamate imparts unique reactivity compared to other carbamates.
  • It offers potential for selective interactions with biological targets, making it a valuable compound for research and development.

Comparison with Similar Compounds

  • Methyl carbamate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
  • Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group, affecting its physical and chemical properties.
  • Butyl carbamate: Contains a butyl group, leading to different solubility and reactivity profiles.

Properties

CAS No.

148550-52-1

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl N-(2-ethynylphenyl)carbamate

InChI

InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13)

InChI Key

JIVDSVMOLSICNR-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC=C1C#C

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C#C

Synonyms

Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI)

Origin of Product

United States

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